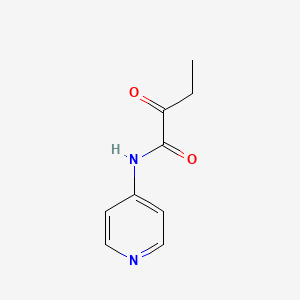

2-Oxo-N-(pyridin-4-yl)butanamide

Description

Properties

Molecular Formula |

C9H10N2O2 |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

2-oxo-N-pyridin-4-ylbutanamide |

InChI |

InChI=1S/C9H10N2O2/c1-2-8(12)9(13)11-7-3-5-10-6-4-7/h3-6H,2H2,1H3,(H,10,11,13) |

InChI Key |

VCEFOGNSMMSOKV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C(=O)NC1=CC=NC=C1 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-Oxo-N-(pyridin-4-yl)butanamide

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the oxidation of the corresponding 2-Hydroxy-N-(pyridin-4-yl)butanamide or direct formation through amide coupling reactions starting from appropriately substituted precursors.

Oxidation of 2-Hydroxy-N-(pyridin-4-yl)butanamide

- The hydroxyl group at the 2-position of 2-Hydroxy-N-(pyridin-4-yl)butanamide can be selectively oxidized to a keto group using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

- Reaction conditions typically involve stirring the substrate with KMnO4 in an acidic aqueous medium at ambient or slightly elevated temperatures.

- This method yields this compound with high selectivity and moderate to good yields.

Direct Amide Formation from 4-Pyridinecarboxylic Acid Derivatives

- Another synthetic approach involves the condensation of 4-pyridinecarboxylic acid derivatives with 2-aminobutanone or its equivalents.

- Activation of the carboxylic acid (e.g., using carbodiimides or acid chlorides) followed by amide bond formation under controlled temperature and solvent conditions leads to the formation of the target compound.

- This method allows for good control over purity and scalability.

Industrial Scale Preparation

- Industrial synthesis often employs continuous flow reactors to optimize reaction time, temperature control, and yield.

- The oxidation step is carefully controlled to avoid over-oxidation or degradation of the pyridine ring.

- Process optimization includes solvent recycling and use of greener oxidants where possible.

Detailed Research Findings and Data

Spectroscopic Characterization

| Parameter | Observed Data for this compound |

|---|---|

| Melting Point (mp) | Typically around 178-180 °C (similar to related pyridin-2-yl analogs) |

| IR (KBr) (cm⁻¹) | 3448-3434 (NH stretch), 1671 (C=O ketone), 1656 (amide C=O), 1579 (C=N pyridine) |

| ¹H NMR (DMSO-d6) | δ 1.96 (CH3), 5.42 (CH adjacent to keto), 7.01–8.84 (aromatic H), 11.18 (NH) |

| Mass Spectrum (EI) | Molecular ion peak at m/z consistent with C11H12N2O2 (exact mass ~208) |

Note: While the exact spectral data for the 4-pyridinyl derivative is less documented, analogous compounds with pyridin-2-yl substitution show similar patterns, indicating comparable structural features.

Reaction Yields and Conditions Summary

Analytical and Mechanistic Insights

- The oxidation mechanism of the hydroxyl group to the keto group proceeds via electron transfer facilitated by the oxidizing agent, preserving the amide and pyridine functionalities.

- Amide bond formation via acid chloride intermediates involves nucleophilic attack by the amine nitrogen on the activated carboxyl carbon, followed by elimination of HCl.

- Enamine intermediates (e.g., 2-((dimethylamino)methylene)-3-oxo-N-(pyridin-2-yl)butanamide) have been used as versatile precursors for further functionalization, suggesting potential synthetic utility for the 4-pyridinyl analog as well.

Comparative Table of Preparation Methods

| Preparation Method | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Oxidation of Hydroxybutanamide | KMnO4, acidic medium | Room temp to reflux | High selectivity, straightforward | Potential over-oxidation risk |

| Acid Chloride Amide Coupling | 4-Pyridinecarboxylic acid chloride, 2-aminobutanone | Anhydrous solvent, base, mild temp | High purity, scalable | Requires preparation of acid chloride |

| Enamine Intermediate Synthesis | DMF-DMA, dry xylene, reflux | 2 hours reflux | Good yield, versatile intermediate | Specific to pyridin-2-yl analog; adaptation needed |

Chemical Reactions Analysis

Types of Reactions

2-Oxo-N-(pyridin-4-yl)butanamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The amide group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

2-Oxo-N-(pyridin-4-yl)butanamide is used in various scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of other chemical compounds.

Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Medicine: Research on potential therapeutic applications, including drug development and pharmacological studies.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxo-N-(pyridin-4-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and biochemical pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights structural differences and similarities between 2-Oxo-N-(pyridin-4-yl)butanamide and related compounds:

Key Observations :

- Core Backbone : While this compound has a linear butanamide chain, analogs like the indibulin derivative () and pyrrole-containing compound () incorporate aromatic heterocycles (indole, pyrrole), enhancing rigidity and bioactivity.

- Functional Groups : The oxo group is conserved across all compounds, but substituents like chlorophenylmethyl () or trimethoxyphenyl () introduce steric bulk and lipophilicity, which influence target binding and cytotoxicity.

- Stability: Compounds with α,β-unsaturated ketones (e.g., ) exhibit instability during storage, unlike this compound, which is stable enough for synthetic workflows .

Physicochemical Properties

- Solubility : The pyridinyl group in all compounds confers moderate water solubility. Bulky substituents (e.g., trimethoxyphenyl in ) reduce aqueous solubility but improve membrane permeability.

- Stability : this compound’s stability contrasts with compound 8 (), which degrades in organic solvents over time.

Q & A

Q. What synthetic methodologies are most effective for producing 2-Oxo-N-(pyridin-4-yl)butanamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via oxidation of 2-hydroxy-N-(pyridin-4-yl)butanamide using potassium permanganate (KMnO₄) in an acidic medium. Key steps include:

- Reagent System : KMnO₄ in sulfuric acid at controlled temperatures (0–5°C) to prevent over-oxidation.

- Purification : Recrystallization or column chromatography to isolate the product.

- Yield Optimization : Adjusting stoichiometry (1:1.2 molar ratio of substrate to KMnO₄) and reaction time (2–4 hours) improves purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. The pyridin-4-yl proton signals appear as doublets (δ 8.5–8.7 ppm) due to coupling with adjacent N–H .

- IR Spectroscopy : Confirm the amide C=O stretch (~1680 cm⁻¹) and oxo group (~1720 cm⁻¹). Discrepancies in peak positions may indicate impurities or tautomeric forms .

- Mass Spectrometry : Use HRMS (ESI+) to validate the molecular ion [M+H]⁺ at m/z 207.0871 (calculated for C₉H₁₁N₂O₂⁺) .

Q. What preliminary biological screening strategies are recommended for this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases or hydrolases (e.g., leukotriene A-4 hydrolase) using fluorogenic substrates. IC₅₀ values <10 µM suggest therapeutic potential .

- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM. Compare results to structurally similar pyridine derivatives to identify SAR trends .

Advanced Research Questions

Q. How can crystallographic data inconsistencies (e.g., disorder, twinning) be resolved during structural determination?

- Methodological Answer :

- Software Tools : Use SHELXL for refinement. For twinned data, apply the TWIN/BASF commands to model pseudo-merohedral twinning .

- Hydrogen Bonding Analysis : Validate supramolecular interactions (e.g., N–H···O=C) using Mercury software. Discrepancies in bond lengths >0.05 Å may indicate unresolved disorder .

Q. What strategies address contradictory biological activity data across studies (e.g., varying IC₅₀ values)?

- Methodological Answer :

- Purity Verification : Reanalyze batches via HPLC (C18 column, 0.1% TFA/ACN gradient). Impurities >2% significantly alter bioactivity .

- Assay Standardization : Use uniform buffer systems (e.g., PBS at pH 7.4) and controls (e.g., DMSO <0.1% v/v) to minimize variability .

Q. How can computational methods enhance the design of derivatives with improved target selectivity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Prioritize derivatives with ΔG < -9 kcal/mol .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. RMSD >3 Å indicates poor target retention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.